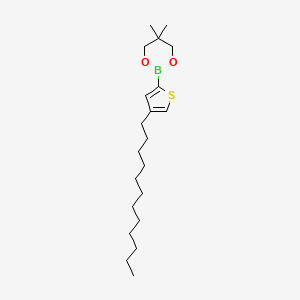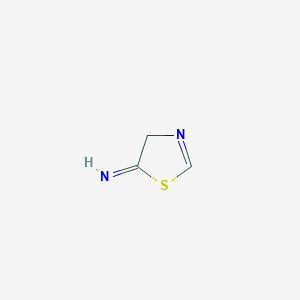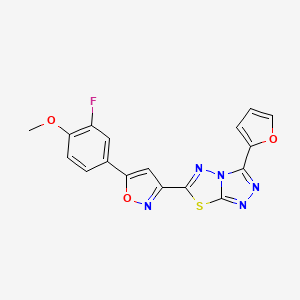
C17H10FN5O3S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C17H10FN5O3S is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a fluorine atom, a nitro group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C17H10FN5O3S typically involves multi-step organic reactions One common synthetic route starts with the preparation of an intermediate compound through a nucleophilic substitution reaction This intermediate is then subjected to further reactions, such as nitration and sulfonation, to introduce the nitro and sulfonamide groups, respectively
Industrial Production Methods
Industrial production of This compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors are sometimes employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
C17H10FN5O3S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of halogenated derivatives.
科学的研究の応用
C17H10FN5O3S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.
Medicine: is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of C17H10FN5O3S involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in binding to these targets, often through hydrogen bonding or electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
類似化合物との比較
C17H10FN5O3S: can be compared with other compounds that have similar structural features, such as:
C17H10ClN5O3S: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
C17H10BrN5O3S: The presence of a bromine atom introduces different steric and electronic effects compared to fluorine.
C17H10IN5O3S: Iodine substitution can lead to significant changes in the compound’s properties due to its larger atomic size and different reactivity.
The uniqueness of This compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
特性
分子式 |
C17H10FN5O3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
5-(3-fluoro-4-methoxyphenyl)-3-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C17H10FN5O3S/c1-24-12-5-4-9(7-10(12)18)14-8-11(22-26-14)16-21-23-15(13-3-2-6-25-13)19-20-17(23)27-16/h2-8H,1H3 |
InChIキー |
IUONOBRGBPBMKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CO5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


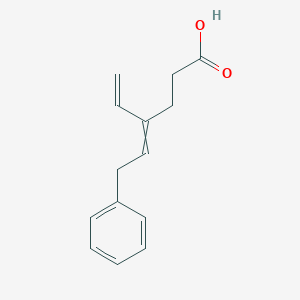
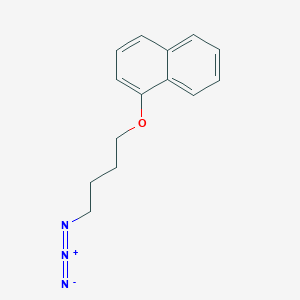
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
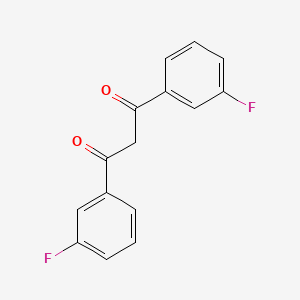
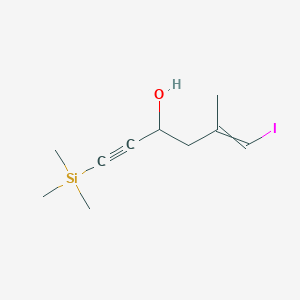
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
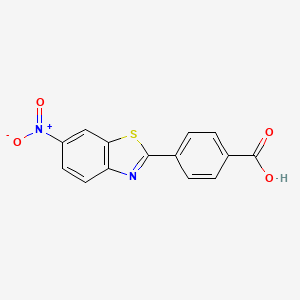
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)
